molecular formula C9H8F3NO3S B13484572 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-16-2

3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B13484572
CAS No.: 70629-16-2
M. Wt: 267.23 g/mol
InChI Key: CFVFFSCIUNIEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The presence of the trifluoroacetyl group adds unique chemical properties to the compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with trifluoroacetic anhydride in the presence of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds with active sites, enhancing the compound’s binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

70629-16-2

Molecular Formula

C9H8F3NO3S

Molecular Weight

267.23 g/mol

IUPAC Name

3-thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)3-5-1-2-17-4-5/h1-2,4,6H,3H2,(H,13,16)(H,14,15)

InChI Key

CFVFFSCIUNIEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.